

Hpk1-IN-31 binding affinity and kinetics

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Compound of Interest				
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A comprehensive analysis of the binding affinity and kinetics of small molecule inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1) is crucial for the development of novel immunotherapies. This technical guide provides an in-depth overview of the binding characteristics of a representative HPK1 inhibitor, sunitinib, supported by detailed experimental protocols and pathway visualizations. While specific data for a compound designated "**Hpk1-IN-31**" is not publicly available, the principles and methodologies described herein are applicable to the characterization of any HPK1 inhibitor.

Hpk1 Inhibitor Binding Affinity

The binding affinity of an inhibitor to its target kinase is a critical determinant of its potency and selectivity. This is typically quantified by equilibrium dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50).

For sunitinib, a multi-receptor tyrosine kinase inhibitor that also targets HPK1, in vitro studies have demonstrated high-affinity binding to the HPK1 kinase domain.[1]

Table 1: Quantitative Binding Affinity Data for Sunitinib against HPK1

Parameter	Value	Method	Source
Kd	16 nM	In vitro binding assay	[1]
Ki	~10 nM	In vitro inhibition assay	[1]



Experimental Protocols

The determination of inhibitor binding affinity and kinetics relies on a variety of biochemical and biophysical assays. Below are detailed methodologies for commonly employed techniques.

In Vitro Kinase Inhibition Assay (for Ki determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of HPK1.

- · Reagents and Materials:
 - Recombinant full-length HPK1 (pre-activated by in vitro autophosphorylation)[1]
 - Sunitinib (or other test inhibitor)
 - ATP (radiolabeled [y-32P]-ATP or [y-33P]-ATP for radiometric assays)[2]
 - Substrate peptide or protein (e.g., SLP-76)
 - Kinase assay buffer
 - 96- or 384-well plates
 - Scintillation counter or imaging system
- Procedure:
 - A dilution series of the inhibitor is prepared.
 - HPK1 enzyme and the substrate are pre-incubated with the inhibitor in the kinase assay buffer.
 - The kinase reaction is initiated by the addition of ATP. To ensure the measured IC50 is a close approximation of the Ki, the ATP concentration is typically set at or below the Michaelis-Menten constant (Km) for ATP.
 - The reaction is allowed to proceed for a defined period within the linear range of the assay.



- The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.
- The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation,
 which takes into account the ATP concentration and its Km.

Competitive Binding Assay (for Kd determination)

These assays directly measure the binding of an inhibitor to the kinase, often by competing with a labeled probe.

- · Reagents and Materials:
 - Recombinant HPK1
 - Test inhibitor (e.g., sunitinib)
 - A fluorescently or otherwise labeled probe that binds to the kinase active site
 - Assay buffer
 - Detection instrument (e.g., fluorescence plate reader)
- Procedure:
 - HPK1 is incubated with a fixed concentration of the labeled probe.
 - A dilution series of the unlabeled test inhibitor is added to compete with the probe for binding to HPK1.
 - The mixture is allowed to reach equilibrium.
 - The amount of bound probe is measured. The signal from the bound probe will decrease as its displacement by the test inhibitor increases.

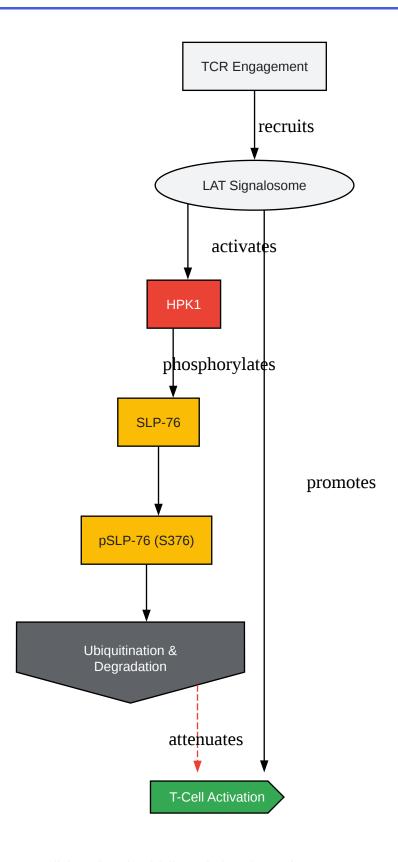


• The Kd is calculated from the competition curve.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways in which HPK1 is involved and the workflows of the experimental procedures can aid in understanding the context of inhibitor action and characterization.



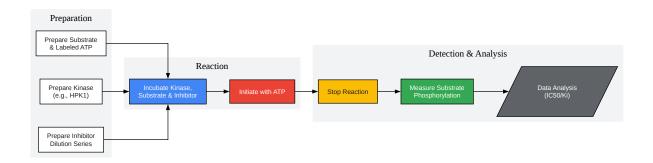


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Caption: HPK1 negative feedback loop in T-cell receptor signaling.



Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes catalytically active. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376. This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, which dampens the TCR signaling cascade and attenuates T-cell activation. By inhibiting the kinase activity of HPK1, compounds like sunitinib can prevent the phosphorylation and degradation of SLP-76, thereby enhancing T-cell-mediated anti-tumor immunity.



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Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The comprehensive characterization of the binding affinity and kinetics of inhibitors is fundamental to the drug discovery process for targets such as HPK1. The methodologies outlined in this guide provide a robust framework for obtaining critical quantitative data. While the specific inhibitor "**Hpk1-IN-31**" remains to be publicly characterized, the data presented for sunitinib illustrates the high-affinity binding that can be achieved. Future studies on the kinetics of association (kon) and dissociation (koff) rates will further elucidate the residence time of inhibitors on the HPK1 target, a parameter of growing importance for predicting in vivo efficacy.



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